molecular formula C19H31N3O B15059220 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B15059220
M. Wt: 317.5 g/mol
InChI Key: YONCFBHZNODWJW-ZENAZSQFSA-N
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Description

The compound 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one (hereafter referred to as the target compound) is a chiral piperidine derivative with a branched ketone backbone. The stereochemistry at the 2S position of the piperidine ring is critical for its interaction with biological targets, such as G protein-coupled receptors (GPCRs) or ion channels .

Synthesis typically involves coupling reactions between chiral intermediates and protected piperidine derivatives. For example, chiral triflate esters are used to introduce stereospecific substituents, followed by deprotection and purification via column chromatography (e.g., SiO₂ with acetone/n-hexane eluent) .

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)22-12-8-7-11-17(22)14-21(3)13-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,20H2,1-3H3/t17-,18?/m0/s1

InChI Key

YONCFBHZNODWJW-ZENAZSQFSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CCCC[C@H]1CN(C)CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in biochemical studies to understand its interactions with biological molecules and pathways.

    Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Analogues and Structural Variations

Compound Name Substituent on Piperidine Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Benzyl(methyl)amino C₂₁H₃₃N₃O 343.51 Chiral 2S configuration; methyl group on benzylamine
(2S)-2-Amino-1-(3-{[benzyl(cyclopropyl)amino]methyl}-1-piperidinyl)-3-methyl-1-butanone Benzyl(cyclopropyl)amino C₂₁H₃₃N₃O 343.51 Cyclopropyl group increases steric bulk and lipophilicity
2-Amino-1-((S)-2-((benzyl(ethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one Benzyl(ethyl)amino C₂₀H₃₃N₃O 331.50 Ethyl substitution reduces steric hindrance vs. methyl
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Benzyl(isopropyl)amino C₂₂H₃₅N₃O 357.54 Isopropyl group enhances hydrophobicity
(2S)-2-Amino-1-{4-[isopropyl(methyl)amino]-1-piperidinyl}-3-methyl-1-butanone Isopropyl(methyl)amino C₁₈H₃₃N₃O 313.48 Altered piperidine substitution position (4 vs. 2)

Impact of Substituents on Physicochemical Properties

However, this may reduce intestinal permeability compared to the target compound . Molecular weight remains identical to the target compound (343.51 g/mol), but logP values are likely higher due to the cyclopropyl group’s hydrophobicity .

Benzyl(ethyl)amino Analogue: Ethyl substitution reduces steric hindrance compared to methyl, possibly enhancing binding flexibility at receptor sites. The lower molecular weight (331.50 g/mol) may improve solubility .

Benzyl(isopropyl)amino Analogue: The isopropyl group increases hydrophobicity (logP ~3.5 estimated), which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

The compound 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H29N3OC_{18}H_{29}N_3O, with a molecular weight of 303.4 g/mol. The structure includes a piperidine ring, which is known for its role in various biological activities. The stereochemistry is significant, as the (2S) configuration influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC18H29N3O
Molecular Weight303.4 g/mol
IUPAC Name(2S)-2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one
InChIKeyNOLKJRMZGDVJCJ-IRXDYDNUSA-N

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine moiety is frequently associated with central nervous system (CNS) activity, which may include modulation of mood and cognition.

Case Study: Neuropharmacological Effects
A study conducted by researchers explored the effects of piperidine derivatives on anxiety and depression models in rodents. The findings suggested that compounds similar to this compound exhibited significant anxiolytic and antidepressant-like effects, likely through the modulation of serotonin receptors .

Anticancer Potential

Another area of interest is the compound's potential anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating lysosomal pathways. The mechanism involves disrupting lysosomal integrity, leading to cell death in malignant cells .

Table 2: Summary of Biological Activities

Activity TypeObservations
CNS ActivityAnxiolytic and antidepressant-like effects
Anticancer ActivityInduction of apoptosis in cancer cell lines
MechanismModulation of serotonin receptors; lysosomal disruption

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives. Modifications to the benzyl group and variations in the amino substituents have been shown to enhance biological activity. For instance, compounds with additional functional groups exhibit improved binding affinity to target receptors .

Case Study: Structure-Activity Relationship

A comprehensive SAR analysis revealed that introducing electron-donating groups to the benzyl moiety significantly increased the compound's potency against specific cancer types. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .

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